1-[2-(cyclohex-1-en-1-yl)ethyl]-4-(hydroxymethyl)pyrrolidin-2-one
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Overview
Description
1-[2-(Cyclohex-1-en-1-yl)ethyl]-4-(hydroxymethyl)pyrrolidin-2-one is an organic compound that features a pyrrolidinone ring substituted with a cyclohexenyl ethyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(cyclohex-1-en-1-yl)ethyl]-4-(hydroxymethyl)pyrrolidin-2-one typically involves the following steps:
Formation of the Cyclohexenyl Ethyl Intermediate: This can be achieved by reacting cyclohexene with ethylamine under acidic conditions to form 2-(cyclohex-1-en-1-yl)ethylamine.
Formation of the Pyrrolidinone Ring: The intermediate is then reacted with a suitable precursor, such as 4-hydroxymethylpyrrolidin-2-one, under controlled conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Cyclohex-1-en-1-yl)ethyl]-4-(hydroxymethyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The cyclohexenyl group can be reduced to a cyclohexyl group.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products
Oxidation: Formation of 1-[2-(cyclohex-1-en-1-yl)ethyl]-4-(carboxymethyl)pyrrolidin-2-one.
Reduction: Formation of 1-[2-(cyclohexyl)ethyl]-4-(hydroxymethyl)pyrrolidin-2-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[2-(Cyclohex-1-en-1-yl)ethyl]-4-(hydroxymethyl)pyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(cyclohex-1-en-1-yl)ethyl]-4-(hydroxymethyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
2-(Cyclohex-1-en-1-yl)ethylamine: Shares the cyclohexenyl ethyl group but lacks the pyrrolidinone ring.
4-Hydroxymethylpyrrolidin-2-one: Contains the pyrrolidinone ring and hydroxymethyl group but lacks the cyclohexenyl ethyl group.
Uniqueness
1-[2-(Cyclohex-1-en-1-yl)ethyl]-4-(hydroxymethyl)pyrrolidin-2-one is unique due to the combination of its structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[2-(cyclohexen-1-yl)ethyl]-4-(hydroxymethyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c15-10-12-8-13(16)14(9-12)7-6-11-4-2-1-3-5-11/h4,12,15H,1-3,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSUFAGOQUQOGSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCN2CC(CC2=O)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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